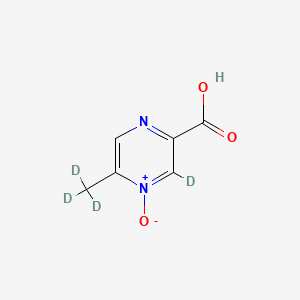

Acipimox-d4

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

3-deuterio-4-oxido-5-(trideuteriomethyl)pyrazin-4-ium-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-4-2-7-5(6(9)10)3-8(4)11/h2-3H,1H3,(H,9,10)/i1D3,3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJQOOSBJCLSSEY-VYMTUXDUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=[N+]1[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=[N+](C(=CN=C1C(=O)O)C([2H])([2H])[2H])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Acipimox-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Acipimox-d4, a deuterated analog of the lipid-lowering agent Acipimox. This document details a proposed synthetic pathway, experimental protocols for synthesis and characterization, and a summary of its mechanism of action with relevant signaling pathway diagrams. The inclusion of deuterium in the Acipimox molecule can be a valuable tool for metabolic studies, pharmacokinetic research, and as an internal standard for analytical quantification.

Proposed Synthesis of this compound

The synthesis of this compound can be achieved by modifying the established synthetic routes for unlabeled Acipimox.[1][2][3] The key to preparing this compound is the introduction of deuterium atoms at the methyl group. This can be accomplished by using a deuterated starting material, specifically 2,5-dimethylpyrazine with a deuterated methyl group (2-(methyl-d3)-5-methylpyrazine is not commercially available, so a plausible route starts with deuterated precursors for one of the methyl groups). A more practical approach is the deuteration of a suitable precursor. A plausible synthetic route is outlined below, starting from 2,5-dimethylpyrazine.

A multi-step synthesis starting from 2,5-dimethylpyrazine is a common method for producing Acipimox.[2] To synthesize this compound, a deuterated precursor is required. The proposed synthesis involves the preparation of 5-(methyl-d3)-pyrazine-2-carboxylic acid, followed by N-oxidation.

Experimental Protocol: Synthesis of 5-(methyl-d3)-pyrazine-2-carboxylic acid

A plausible method for the synthesis of the deuterated intermediate, 5-(methyl-d3)-pyrazine-2-carboxylic acid, can be adapted from known procedures for similar non-deuterated compounds.[4][5][6]

-

Preparation of 2-hydroxymethyl-5-(methyl-d3)-pyrazine: A solution of 2,5-dimethylpyrazine-d3 (prepared by methods not detailed here but assumed available) is subjected to nitrogen oxidation, followed by reaction with acetic anhydride and alkaline hydrolysis to yield 2-hydroxymethyl-5-(methyl-d3)-pyrazine.[2]

-

Oxidation to 5-(methyl-d3)-pyrazine-2-carboxylic acid: The resulting 2-hydroxymethyl-5-(methyl-d3)-pyrazine is then oxidized using a suitable oxidizing agent such as potassium permanganate or a TEMPO/bleach system to give 5-(methyl-d3)-pyrazine-2-carboxylic acid.[2]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a patented method for the synthesis of unlabeled Acipimox.[2]

-

Reaction Setup: In a 100 mL round-bottom flask, add 1g of sodium tungstate and 11 mL of 30% hydrogen peroxide to 50 mL of water.

-

pH Adjustment: Adjust the pH of the solution to 1 with 1N hydrochloric acid.

-

Addition of Deuterated Precursor: Add 20g of 5-(methyl-d3)-pyrazine-2-carboxylic acid to the solution.

-

Reaction: Heat the mixture to 80°C and maintain for 3 hours with stirring.

-

Work-up: Allow the reaction to cool to room temperature. The resulting solid is collected by suction filtration.

-

Purification: The solid is washed with cold water and dried in an oven at 80°C to yield this compound.

| Parameter | Expected Value |

| Starting Material | 5-(methyl-d3)-pyrazine-2-carboxylic acid |

| Key Reagents | Hydrogen Peroxide, Sodium Tungstate |

| Solvent | Water |

| Reaction Temperature | 80°C |

| Reaction Time | 3 hours |

| Expected Yield | 80-90% (based on unlabeled synthesis[2]) |

| Appearance | White to off-white solid |

Characterization of this compound

The characterization of this compound involves standard analytical techniques to confirm its identity, purity, and structure. The primary methods include Mass Spectrometry, Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Performance Liquid Chromatography (HPLC).

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight of this compound and to confirm the incorporation of deuterium atoms.

Experimental Protocol:

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile/water.

-

Analysis: The sample is infused into the mass spectrometer and data is acquired in both positive and negative ion modes.

Expected Data:

For this compound (C₆H₂D₄N₂O₃), the expected monoisotopic mass is 158.0692 Da. The mass spectrum should show a molecular ion peak corresponding to this mass, which is 4 Da higher than that of unlabeled Acipimox (154.0378 Da).

| Ion | Expected m/z (Acipimox) | Expected m/z (this compound) |

| [M+H]⁺ | 155.0451[7] | 159.0719 |

| [M-H]⁻ | 153.0304[8] | 157.0557 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of this compound and verifying the location of the deuterium atoms.

Experimental Protocol:

-

Instrumentation: A 400 MHz or higher NMR spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. The absence of a signal in the methyl region (around 2.5 ppm) compared to the spectrum of unlabeled Acipimox would confirm deuteration at the methyl group.

-

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. The signal for the deuterated methyl carbon will appear as a multiplet (due to C-D coupling) and will be shifted slightly upfield compared to the unlabeled compound.

Expected Spectral Data:

| Nucleus | Unlabeled Acipimox (Expected δ, ppm) | This compound (Expected δ, ppm) |

| ¹H NMR | ~2.5 (s, 3H, -CH₃), ~8.5 (s, 1H, Ar-H), ~8.9 (s, 1H, Ar-H) | No signal at ~2.5 ppm, ~8.5 (s, 1H, Ar-H), ~8.9 (s, 1H, Ar-H) |

| ¹³C NMR | ~20 (-CH₃), ~135, ~145, ~150, ~165 (aromatic and carboxyl carbons) | Multiplet signal slightly upfield of 20 ppm (-CD₃), ~135, ~145, ~150, ~165 (aromatic and carboxyl carbons) |

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the synthesized this compound.

Experimental Protocol: [9][10]

-

Instrumentation: An HPLC system with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of 0.1% phosphoric acid in water and acetonitrile (95:5 v/v).[10]

-

Flow Rate: 1.0 mL/min.[10]

-

Detection: UV detection at 229 nm.[10]

-

Sample Preparation: A standard solution of this compound is prepared in the mobile phase.

Expected Data:

The HPLC chromatogram should show a single major peak, and the purity can be calculated based on the peak area. The retention time of this compound is expected to be very similar to that of unlabeled Acipimox.

| Parameter | Expected Value |

| Retention Time | Similar to unlabeled Acipimox |

| Purity | >98% |

Mechanism of Action of Acipimox

Acipimox is a nicotinic acid derivative that functions as a lipid-lowering agent.[11][12][13][14] Its primary mechanism of action is the inhibition of lipolysis in adipose tissue.[11] Acipimox binds to and activates the G-protein coupled receptor GPR109A (also known as HCA2) on the surface of adipocytes.[12] This activation leads to a decrease in intracellular cyclic AMP (cAMP) levels, which in turn inhibits the activity of hormone-sensitive lipase (HSL).[11] The inhibition of HSL reduces the breakdown of triglycerides into free fatty acids (FFAs) and glycerol, thereby lowering the release of FFAs into the bloodstream.[11]

The reduced availability of circulating FFAs has a downstream effect on the liver, where it leads to decreased synthesis of triglycerides and very-low-density lipoprotein (VLDL).[13][14] Since VLDL is a precursor to low-density lipoprotein (LDL), a reduction in VLDL subsequently lowers LDL cholesterol levels.[11] Additionally, Acipimox has been shown to increase levels of high-density lipoprotein (HDL) cholesterol, although the exact mechanism for this is not fully elucidated.[11][12]

Signaling Pathway and Workflow Diagrams

Caption: Proposed synthesis workflow for this compound.

References

- 1. CN105218464B - The synthesis technique of Acipimox - Google Patents [patents.google.com]

- 2. CN103508963A - Preparation method of acipimox - Google Patents [patents.google.com]

- 3. CN101899012B - Improved method of acipimox synthesis process - Google Patents [patents.google.com]

- 4. chinjmap.com [chinjmap.com]

- 5. Synthesis routes of 5-Methylpyrazine-2-carboxylic Acid [benchchem.com]

- 6. CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google Patents [patents.google.com]

- 7. Acipimox | C6H6N2O3 | CID 5310993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Quantification of Acipimox in Plasma and Tissues by LC–MS/MS: Application to Pharmacokinetic Comparison between Normoxia and Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. What is the mechanism of Acipimox? [synapse.patsnap.com]

- 12. What is Acipimox used for? [synapse.patsnap.com]

- 13. youtube.com [youtube.com]

- 14. go.drugbank.com [go.drugbank.com]

An In-Depth Technical Guide to the Chemical Properties and Structure of Acipimox-d4

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acipimox-d4 is the deuterium-labeled analogue of Acipimox, a nicotinic acid derivative utilized as a lipid-lowering agent. Its primary mechanism of action involves the potent inhibition of lipolysis in adipose tissue, leading to a reduction in circulating free fatty acids (FFAs) and subsequent modulation of lipoprotein metabolism. This technical guide provides a comprehensive overview of the chemical properties, structure, and biological action of this compound, with a focus on its application in research and development. Detailed experimental protocols for its analysis, alongside a thorough examination of its metabolic signaling pathways, are presented to support its use as an internal standard and tracer in pharmacokinetic and metabolic studies.

Chemical Properties and Structure

This compound is a synthetic, isotopically labeled compound where four hydrogen atoms in the parent molecule, Acipimox, have been replaced with deuterium. This isotopic substitution imparts a higher molecular weight, which allows for its differentiation from the unlabeled form in mass spectrometry-based analytical methods, making it an ideal internal standard for quantitative analysis.[1]

General Properties

The fundamental chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Name | 5-(Methyl-d3)-pyrazine-2-carboxylic-3-d acid 4-oxide | [2] |

| Synonyms | This compound, K-9321-d4, Olbemox-d4, Olbetam-d4 | [1] |

| CAS Number | 1246816-28-3 | [1] |

| Molecular Formula | C₆H₂D₄N₂O₃ | [1] |

| Molecular Weight | 158.15 g/mol | [1] |

| Appearance | White to off-white solid | N/A |

| Melting Point | Approximately 205 °C (decomposes) | N/A |

| Solubility | Soluble in DMSO and Methanol | N/A |

| Storage Conditions | -20°C for long-term storage | [2] |

Chemical Structure

The chemical structure of this compound is characterized by a pyrazine ring with a carboxylic acid group, a methyl group, and an N-oxide. The deuterium atoms are located on the methyl group and the pyrazine ring.

SMILES: [2H]C([2H])([2H])C1=CN=C(C(=O)O)C([2H])=[N+]1[O-]

Mechanism of Action and Signaling Pathways

Acipimox exerts its pharmacological effects primarily through the activation of the G-protein coupled receptor GPR109A (also known as Hydroxycarboxylic acid receptor 2, HCA₂), which is highly expressed on the surface of adipocytes.[3] The binding of Acipimox to GPR109A initiates a signaling cascade that ultimately inhibits the breakdown of triglycerides.

Inhibition of Lipolysis in Adipose Tissue

The activation of GPR109A by Acipimox leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[4] A reduction in cAMP levels leads to the deactivation of Protein Kinase A (PKA), a key enzyme that phosphorylates and activates hormone-sensitive lipase (HSL).[4] The inhibition of HSL, the rate-limiting enzyme in triglyceride hydrolysis, results in a significant reduction in the release of free fatty acids (FFAs) and glycerol from adipose tissue into the bloodstream.[4]

References

Acipimox-d4 and its Core Mechanism of Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acipimox, a nicotinic acid derivative, is a lipid-lowering agent primarily utilized in the management of hyperlipidemia. Its deuterated analogue, Acipimox-d4, serves as a crucial internal standard in bioanalytical studies for the accurate quantification of Acipimox in biological matrices. This technical guide provides an in-depth exploration of the mechanism of action of Acipimox, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and workflows.

Core Mechanism of Action: Inhibition of Lipolysis

The principal mechanism of action of Acipimox is the inhibition of lipolysis in adipose tissue.[1] This is achieved through its activity as an agonist for the G-protein coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).[2] GPR109A is highly expressed on the surface of adipocytes.

The binding of Acipimox to GPR109A initiates a signaling cascade that leads to the inhibition of adenylyl cyclase. This, in turn, reduces the intracellular concentration of cyclic adenosine monophosphate (cAMP).[3] A decrease in cAMP levels prevents the activation of protein kinase A (PKA), a key enzyme responsible for the phosphorylation and subsequent activation of hormone-sensitive lipase (HSL).[4] HSL is the rate-limiting enzyme in the hydrolysis of triglycerides stored within adipocytes.

By inhibiting HSL activity, Acipimox effectively reduces the breakdown of triglycerides into free fatty acids (FFAs) and glycerol, leading to a decrease in the release of FFAs into the bloodstream.[4] The diminished flux of FFAs to the liver results in a reduced substrate for the synthesis of very-low-density lipoproteins (VLDL) and triglycerides. Consequently, this leads to a decrease in plasma triglyceride and LDL-cholesterol levels, along with an increase in high-density lipoprotein (HDL) cholesterol.[1][5]

Signaling Pathway of Acipimox

Quantitative Data

The efficacy of Acipimox in modulating lipid profiles has been demonstrated in numerous clinical trials. The following tables summarize the key quantitative findings.

Table 1: Effect of Acipimox on Plasma Lipids (Clinical Trial Data)

| Parameter | Dosage | Treatment Duration | Mean Reduction/Increase | Reference |

| Serum Triglycerides | 250 mg, 2-3 times daily | At least 2 months | 43% reduction | [1] |

| Total Serum Cholesterol | 250 mg, 2-3 times daily | At least 2 months | 18% reduction | [1] |

| HDL Cholesterol | 250 mg, 2-3 times daily | At least 2 months | 15% increase | [1] |

| Serum Triglycerides | 250 mg, three times daily | 4 weeks | 35% reduction | [1] |

| LDL Cholesterol | 250 mg, three times daily | 9 weeks | 11% reduction | [1] |

| HDL Cholesterol | 250 mg, three times daily | 9 weeks | 20% increase | [1] |

| Serum Triglycerides | 750 mg/day | 60 days | Significant reduction (434 +/- 60 vs 777 +/- 224 mg/dl for placebo) | [6] |

| HDL Cholesterol | 750-1200 mg/day | 9 months | 33.3% increase | [6] |

| LDL Cholesterol | Not specified | Not specified | 20% reduction | [2] |

| Total Cholesterol | Not specified | Not specified | 14% reduction | [2] |

| HDL Cholesterol | Not specified | Not specified | 6% increase | [2] |

Table 2: In Vitro Inhibition of Lipolysis by Acipimox

| Cell Type | Stimulating Agent | Acipimox Concentration | Effect | Reference |

| Isolated rat adipocytes | Adenosine deaminase (1 U/ml) | 10 µmol/l | Inhibition of lipolytic rate to near-basal value | [3] |

| Isolated rat adipocytes | Isoproterenol (sub-maximal) + Adenosine deaminase (20 mU/ml) | 100 µmol/l | Significant decrease in lipolysis | [3] |

Experimental Protocols

In Vitro Lipolysis Assay in Primary Adipocytes

This protocol is a generalized procedure based on methodologies described in the literature.[7][8]

Objective: To measure the inhibitory effect of Acipimox on stimulated lipolysis in primary adipocytes by quantifying glycerol release.

Materials:

-

Isolated primary human or rodent adipocytes

-

Krebs-Ringer bicarbonate buffer (KRBB) supplemented with 2% bovine serum albumin (BSA) and 5 mM glucose

-

Isoproterenol (lipolysis-stimulating agent)

-

Acipimox

-

Glycerol assay kit (colorimetric or fluorometric)

-

96-well microplate

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Adipocyte Preparation: Isolate primary adipocytes from adipose tissue by collagenase digestion. Wash the isolated adipocytes with KRBB.

-

Cell Plating: Resuspend the adipocytes in KRBB and plate them in a 96-well plate.

-

Pre-incubation: Pre-incubate the cells with varying concentrations of Acipimox (or vehicle control) for a specified time (e.g., 30 minutes) at 37°C.

-

Stimulation: Add isoproterenol (e.g., 10 nM final concentration) to the wells to stimulate lipolysis.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 1-3 hours).

-

Sample Collection: At the end of the incubation, carefully collect the supernatant from each well.

-

Glycerol Measurement: Determine the glycerol concentration in the supernatant using a commercial glycerol assay kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of lipolysis for each Acipimox concentration compared to the stimulated control.

Bioanalytical Method for Acipimox using this compound

The following is a representative protocol for the quantification of Acipimox in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.[9][10]

Objective: To accurately quantify Acipimox concentrations in plasma samples.

Materials:

-

Acipimox analytical standard

-

This compound (internal standard)

-

Plasma samples

-

Acetonitrile (protein precipitation agent)

-

Formic acid

-

HPLC or UHPLC system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

-

C18 analytical column

Procedure:

-

Sample Preparation:

-

To a 100 µL aliquot of plasma, add a known amount of this compound solution.

-

Add acetonitrile to precipitate plasma proteins.

-

Vortex and centrifuge the samples.

-

Collect the supernatant for analysis.

-

-

LC Separation:

-

Inject the supernatant onto a C18 column.

-

Use a mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate Acipimox and this compound from other plasma components.

-

-

MS/MS Detection:

-

Use an ESI source in positive or negative ion mode.

-

Monitor the specific precursor-to-product ion transitions for Acipimox and this compound using Multiple Reaction Monitoring (MRM).

-

-

Quantification:

-

Generate a calibration curve using known concentrations of Acipimox spiked into blank plasma.

-

Calculate the peak area ratio of Acipimox to this compound.

-

Determine the concentration of Acipimox in the unknown samples by interpolating from the calibration curve.

-

Conclusion

Acipimox exerts its lipid-lowering effects through a well-defined mechanism of action centered on the inhibition of lipolysis in adipose tissue via the GPR109A signaling pathway. The use of its deuterated analog, this compound, is essential for robust pharmacokinetic and bioequivalence studies. This guide provides a comprehensive technical overview for researchers and professionals in the field of drug development, offering a foundation for further investigation and application of this compound.

References

- 1. Reduced triglyceridemia and increased high density lipoprotein cholesterol levels after treatment with acipimox, a new inhibitor of lipolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acipimox only to be used as additional or alternative treatment to reduce high triglyceride levels | European Medicines Agency (EMA) [ema.europa.eu]

- 3. Mechanism of anti-lipolytic action of acipimox in isolated rat adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of Lipolysis With Acipimox Attenuates Postburn White Adipose Tissue Browning and Hepatic Fat Infiltration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of Acipimox on the metabolism of free fatty acids and very low lipoprotein triglyceride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of acipimox on serum lipids, lipoproteins and lipolytic enzymes in hypertriglyceridemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of acipimox on the lipolysis rate in subcutaneous adipose tissue of obese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Quantification of Acipimox in Plasma and Tissues by LC-MS/MS: Application to Pharmacokinetic Comparison between Normoxia and Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantification of Acipimox in Plasma and Tissues by LC–MS/MS: Application to Pharmacokinetic Comparison between Normoxia and Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Role of Acipimox-d4 in Metabolic Pathway Analysis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acipimox, a nicotinic acid derivative, is a potent anti-lipolytic agent that significantly impacts lipid and glucose metabolism. Its primary mechanism involves the inhibition of hormone-sensitive lipase (HSL) in adipose tissue, leading to a reduction in the release of free fatty acids (FFAs) into circulation.[1] Understanding the precise relationship between Acipimox concentration and its downstream metabolic effects is paramount for research and clinical applications. This is where Acipimox-d4, a deuterated, stable isotope-labeled analog of Acipimox, plays a critical, albeit indirect, role.

This technical guide elucidates the function of this compound in metabolic pathway analysis. Rather than acting as a metabolic tracer that is incorporated into downstream pathways, this compound serves as an indispensable internal standard for the accurate quantification of Acipimox in biological matrices using mass spectrometry.[2] This accurate quantification allows researchers to correlate drug exposure with the dynamic metabolic perturbations induced by Acipimox, thereby enabling robust pharmacokinetic/pharmacodynamic (PK/PD) modeling and a deeper understanding of its impact on metabolic networks.

The Metabolic Target of Acipimox: The Anti-Lipolytic Pathway

Acipimox exerts its primary effect by suppressing the mobilization of FFAs from adipose tissue.[1][3] This action is initiated by binding to the G-protein coupled receptor GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCAR2) on the surface of adipocytes.[2][4] This binding event triggers a signaling cascade that culminates in the reduced activity of key lipolytic enzymes.

The signaling pathway is as follows:

-

Receptor Binding : Acipimox binds to the GPR109A receptor.[4]

-

G-Protein Inhibition : The activated receptor inhibits the enzyme adenylyl cyclase via an inhibitory G-protein (Gi).

-

cAMP Reduction : Inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).[2]

-

PKA Inactivation : The reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA).

-

HSL Inhibition : PKA is responsible for phosphorylating and activating Hormone-Sensitive Lipase (HSL). Reduced PKA activity, therefore, leads to decreased HSL activation.[5]

-

Reduced Lipolysis : Inactive HSL cannot efficiently hydrolyze triglycerides into FFAs and glycerol, resulting in a diminished release of these molecules from the adipocyte into the bloodstream.[1][6]

The subsequent reduction in circulating FFAs has profound systemic effects, primarily reducing the substrate available to the liver for the synthesis of very-low-density lipoprotein (VLDL) and triglycerides.[1][3][7]

The Role of this compound as an Internal Standard

In metabolic studies, particularly those involving pharmacokinetics, the precise measurement of a drug's concentration in biological fluids is essential. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this type of bioanalysis due to its high sensitivity and specificity.

However, the accuracy of LC-MS/MS can be compromised by "matrix effects," where components of the biological sample (e.g., salts, lipids, proteins) interfere with the ionization of the target analyte, leading to signal suppression or enhancement. To correct for these variations, an internal standard (IS) is used.

An ideal IS has physicochemical properties nearly identical to the analyte of interest. A stable isotope-labeled (SIL) compound, such as this compound, is the perfect candidate. "d4" indicates that four hydrogen atoms in the Acipimox molecule have been replaced with deuterium, a stable heavy isotope of hydrogen.

Advantages of using this compound as an IS:

-

Co-elution: It behaves almost identically to Acipimox during chromatographic separation.

-

Identical Ionization: It experiences the same matrix effects as Acipimox in the mass spectrometer's ion source.

-

Mass Differentiation: It is easily distinguished from Acipimox by the mass spectrometer due to the mass difference imparted by the deuterium atoms.

By adding a known amount of this compound to every sample, any signal variation affecting Acipimox will also affect this compound. The ratio of the analyte signal to the IS signal is then used for quantification, effectively canceling out variability and ensuring high accuracy and precision.[8]

Quantitative Data on Acipimox's Metabolic Effects

The use of this compound as an internal standard has enabled the reliable collection of data on the metabolic consequences of Acipimox administration across various studies.

Table 1: Effects of Acipimox on Plasma Lipids and Lipoproteins

| Parameter | Study Population | Acipimox Dosage | Duration | % Change from Baseline/Placebo | Reference |

|---|---|---|---|---|---|

| Triglycerides | Type II & IV Hyperlipoproteinemia | 250 mg t.i.d. | 8 weeks | ↓ 43% | [9] |

| Type II Diabetic | 250 mg b.i.d or t.i.d | >2 months | ↓ 43% | [10] | |

| Type II Hyperlipidemia | 1 g t.d.s. (Nicotinic Acid) | 12 weeks | ↓ 25.5% | [11] | |

| Total Cholesterol | Type II Hyperlipoproteinemia | 400 mg t.i.d. | 8 weeks | ↓ 7% | [9] |

| Type II Diabetic | 250 mg b.i.d or t.i.d | >2 months | ↓ 18% | [10] | |

| Type II Hyperlipidemia | 1 g t.d.s. (Nicotinic Acid) | 12 weeks | ↓ 16.3% | [11] | |

| HDL Cholesterol | Type II Diabetic | 250 mg b.i.d or t.i.d | >2 months | ↑ 15% | [10] |

| Type II Hyperlipidemia | 1 g t.d.s. (Nicotinic Acid) | 12 weeks | ↑ 37.3% | [11] | |

| Free Fatty Acids (FFA) | Obese, Insulin-Resistant | 250 mg t.i.d. | 6 months | Significant Reduction (Value not specified) | [12][13][14] |

| Metabolic Syndrome | 250 mg q6h | 7 days | ↓ 28.6% (0.70 to 0.50 mEq/L) | [15] |

| | Type 2 Diabetic | Intensive Treatment | 3 days | Marked Reduction |[16] |

Table 2: Effects of Acipimox on Glucose Homeostasis

| Parameter | Study Population | Acipimox Dosage | Duration | Change from Baseline | Reference |

|---|---|---|---|---|---|

| Fasting Glucose | Obese, Insulin-Resistant | 250 mg t.i.d. | 6 months | ↓ 6 mg/dL | [12][13] |

| Fasting Insulin | Obese, Insulin-Resistant | 250 mg t.i.d. | 6 months | ↓ 6.8 μU/mL (Trend) | [12][13] |

| HOMA-IR | Obese, Insulin-Resistant | 250 mg t.i.d. | 6 months | ↓ 1.96 (Trend) | [12][13] |

| Adiponectin | Obese, Insulin-Resistant | 250 mg t.i.d. | 6 months | ↑ 668 ng/mL |[12][13] |

t.i.d.: three times daily; b.i.d.: twice daily; q6h: every 6 hours; HOMA-IR: Homeostatic Model Assessment for Insulin Resistance.

Experimental Protocols

Protocol: Quantification of Acipimox in Rat Plasma via LC-MS/MS

This protocol provides a methodology for determining Acipimox concentrations in plasma, where this compound would be employed as the internal standard.

1. Materials and Reagents:

-

Acipimox reference standard

-

This compound (Internal Standard)

-

Acetonitrile (LC-MS grade)

-

Formic acid

-

Rat plasma (blank)

-

Deionized water

2. Standard and Sample Preparation:

-

Stock Solutions: Prepare 1 mg/mL stock solutions of Acipimox and this compound in methanol.

-

Working Solutions: Serially dilute the Acipimox stock solution to create calibration standards (e.g., 1-1000 ng/mL). Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL).

-

Sample Preparation:

-

Pipette 50 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

-

Add 10 µL of the this compound working solution to each tube (except blanks) and vortex.

-

Add 200 µL of acetonitrile to precipitate proteins.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

3. LC-MS/MS Conditions:

-

LC System: UPLC system (e.g., Waters ACQUITY).

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A suitable gradient to separate Acipimox from matrix components (e.g., 5% B to 95% B over 3 minutes).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

MS System: Triple quadrupole mass spectrometer (e.g., Sciex QTRAP).

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MRM Transitions:

-

Acipimox: Monitor the specific precursor-to-product ion transition (e.g., m/z 155.1 → 110.1).

-

This compound: Monitor the corresponding mass-shifted transition (e.g., m/z 159.1 → 114.1).

-

4. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio (Acipimox/Acipimox-d4) against the nominal concentration of the calibration standards.

-

Determine the concentration of Acipimox in unknown samples by interpolating their peak area ratios from the linear regression of the calibration curve.

Protocol: In Vivo Study of Acipimox-Induced Metabolic Changes in a Murine Model

This protocol outlines an animal study to assess the metabolic effects of Acipimox, incorporating the quantification method described above.[5]

1. Animals and Acclimation:

-

Use male C57BL/6 mice, 8-10 weeks old.

-

Acclimate animals for one week with a standard 12-hour light/dark cycle and ad libitum access to chow and water.

2. Experimental Groups:

-

Group 1 (Control): Vehicle administration (e.g., saline, oral gavage).

-

Group 2 (Acipimox): Acipimox administration (e.g., 100 mg/kg, oral gavage).

3. Study Procedure:

-

Fast mice for 4-6 hours prior to dosing.

-

Collect a baseline blood sample (T=0) via tail vein.

-

Administer vehicle or Acipimox to the respective groups.

-

Collect blood samples at specified time points post-dose (e.g., 0.5, 1, 2, 4, 6, 8 hours) into EDTA-coated tubes.

-

Immediately centrifuge blood at 4°C to separate plasma. Store plasma at -80°C until analysis.

-

At the end of the study, euthanize animals and collect tissues (e.g., liver, adipose tissue) for further analysis. Flash-freeze tissues in liquid nitrogen.

4. Bioanalysis:

-

Acipimox Quantification: Analyze plasma samples for Acipimox concentration using the LC-MS/MS protocol (5.1) with this compound as the internal standard. This will establish the pharmacokinetic profile.

-

Metabolite Analysis: Use commercial kits (e.g., ELISA, colorimetric assays) to measure key metabolites in plasma at each time point, including:

-

Free Fatty Acids (NEFA)

-

Triglycerides

-

Glycerol

-

Glucose

-

Insulin

-

-

Tissue Analysis (Optional): Analyze tissue homogenates for triglyceride content or perform Western blotting for key proteins like HSL, PKA, and UCP-1.[5]

5. Data Interpretation:

-

Correlate the pharmacokinetic profile (Acipimox concentration over time) with the pharmacodynamic profiles (metabolite concentrations over time).

-

This correlation will reveal the exposure-response relationship, demonstrating how Acipimox concentration drives changes in metabolic pathways.

Conclusion

This compound is a cornerstone tool for the rigorous investigation of Acipimox's effects on metabolic pathways. While not a direct tracer of metabolic flux, its role as a stable isotope-labeled internal standard is indispensable for accurate bioanalysis. By enabling precise quantification of the parent drug, this compound allows researchers to build reliable pharmacokinetic models and confidently link drug exposure to the observed downstream modulation of lipid and glucose metabolism. This foundational data is critical for drug development, dose optimization, and advancing our understanding of systemic metabolic regulation.

References

- 1. What is the mechanism of Acipimox? [synapse.patsnap.com]

- 2. Quantification of Acipimox in Plasma and Tissues by LC–MS/MS: Application to Pharmacokinetic Comparison between Normoxia and Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. gpnotebook.com [gpnotebook.com]

- 4. What is Acipimox used for? [synapse.patsnap.com]

- 5. INHIBITION OF LIPOLYSIS WITH ACIPIMOX ATTENUATES POSTBURN WHITE ADIPOSE TISSUE BROWNING AND HEPATIC FAT INFILTRATION - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of acipimox, a nicotinic acid derivative, on lipolysis in human adipose tissue and on cholesterol synthesis in human jejunal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Isotope-labeled versus analog internal standard in LC-MS/MS method for tacrolimus determination in human whole blood samples - A compensation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Plasma lipid lowering activity of acipimox in patients with type II and type IV hyperlipoproteinemia. Results of a multicenter trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Results of a phase IV study carried out with acipimox in type II diabetic patients with concomitant hyperlipoproteinaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The effect of nicotinic acid and acipimox on lipoprotein(a) concentration and turnover - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Metabolic Effects of Long-Term Reduction in Free Fatty Acids With Acipimox in Obesity: A Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Metabolic Effects of Long-Term Reduction in Free Fatty Acids With Acipimox in Obesity: A Randomized Trial [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Impact of Acipimox Therapy on Free Fatty Acid Efflux and Endothelial Function in the Metabolic Syndrome: A Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The nicotinic acid analogue acipimox increases plasma leptin and decreases free fatty acids in type 2 diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Isotopic Labeling of Acipimox-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Acipimox-d4, a deuterated internal standard essential for the accurate quantification of the lipid-lowering agent Acipimox in biological matrices. This document details its isotopic labeling, analytical characterization, and the biochemical pathway of its unlabeled counterpart.

Introduction to Acipimox and its Deuterated Analog

Acipimox is a nicotinic acid derivative that functions as a hypolipidemic agent. It effectively reduces plasma concentrations of triglycerides and free fatty acids (FFAs).[1] Its mechanism of action involves the inhibition of lipolysis in adipose tissue. To facilitate pharmacokinetic and metabolic studies, a stable isotope-labeled internal standard, this compound, is employed. The use of a deuterated standard allows for precise quantification in mass spectrometry-based assays by minimizing analytical variability.

Isotopic Labeling of this compound

The deuterated analog of Acipimox, this compound, is specifically labeled with four deuterium atoms. The IUPAC name for this compound is 3-deuterio-4-oxido-5-(trideuteriomethyl)pyrazin-4-ium-2-carboxylic acid. This indicates that one deuterium atom is located on the pyrazine ring, and the other three are on the methyl group.

Table 1: General Properties of this compound

| Property | Value |

| CAS Number | 1246816-28-3 |

| Molecular Formula | C₆H₂D₄N₂O₃ |

| Molecular Weight | 158.15 g/mol |

| Isotopic Purity | >95% (as determined by HPLC) |

Data sourced from commercial supplier information.

Experimental Protocol: Synthesis of this compound

While a detailed, publicly available experimental protocol for the synthesis of this compound is not readily found in the scientific literature, the synthesis would logically proceed through the deuteration of a suitable precursor followed by the final synthesis steps to yield the this compound molecule.

A plausible synthetic route would involve the following conceptual steps:

-

Synthesis of a Deuterated Precursor: The key challenge lies in the specific deuteration of the precursor, 5-methylpyrazine-2-carboxylic acid. This could potentially be achieved through methods such as hydrogen-deuterium exchange reactions on 2,5-dimethylpyrazine, the starting material for Acipimox synthesis, under conditions that favor deuteration at the desired positions. This would be followed by oxidation of one of the methyl groups to a carboxylic acid.

-

Oxidation to this compound: The deuterated precursor, 5-(trideuteriomethyl)pyrazine-2-carboxylic acid with a deuterium on the ring, would then undergo N-oxidation to introduce the oxide at the 4-position of the pyrazine ring, yielding the final this compound product.

The workflow for such a synthesis can be conceptualized as follows:

Caption: Conceptual workflow for the synthesis of this compound.

Analytical Characterization

This compound is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of Acipimox.

Mass Spectrometry

While specific mass spectrometry data for this compound is not publicly available, the expected mass shift and fragmentation can be inferred from the data for unlabeled Acipimox. For unlabeled Acipimox, the precursor ion ([M-H]⁻) is observed at m/z 153.0, which fragments to a product ion at m/z 109.1.[2][3] Given the addition of four deuterium atoms, the precursor ion for this compound ([M-H]⁻) would be expected at m/z 157.0. The fragmentation pattern would need to be determined experimentally to confirm the structure and utility as an internal standard.

Table 2: Mass Spectrometry Parameters for Unlabeled Acipimox

| Parameter | Acipimox |

| Precursor Ion [M-H]⁻ (m/z) | 153.0[2][3] |

| Product Ion (m/z) | 109.1[2][3] |

| Declustering Potential (v) | -45[2] |

| Entrance Potential (v) | -10[2] |

| Collision Energy (v) | -13.5[2] |

| Collision Cell Exit Potential (v) | -8[2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a critical tool for confirming the positions of the deuterium labels. A ¹H NMR spectrum of this compound would show the absence of signals corresponding to the methyl protons and the proton at the 3-position of the pyrazine ring. A ²H NMR spectrum would confirm the presence and chemical environment of the deuterium atoms. Specific NMR data for this compound is not currently available in the public domain.

Mechanism of Action of Acipimox

Acipimox exerts its therapeutic effect by interacting with the hydroxycarboxylic acid receptor 2 (HCAR2), also known as GPR109A, a G-protein coupled receptor.[4][5][6][7] This interaction initiates a signaling cascade that ultimately leads to the inhibition of lipolysis in adipocytes.

The binding of Acipimox to HCAR2 on the surface of adipocytes leads to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic AMP (cAMP). The reduction in cAMP levels leads to decreased activity of protein kinase A (PKA), which is responsible for phosphorylating and activating hormone-sensitive lipase (HSL). The deactivation of HSL prevents the breakdown of triglycerides into free fatty acids and glycerol. Consequently, the release of FFAs from adipose tissue into the bloodstream is reduced. This decrease in circulating FFAs leads to reduced triglyceride synthesis in the liver and lower levels of very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL) cholesterol, along with an increase in high-density lipoprotein (HDL) cholesterol.

Caption: Signaling pathway of Acipimox in adipocytes.

Conclusion

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Orthosteric ligand selectivity and allosteric probe dependence at Hydroxycarboxylic acid receptor HCAR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structural insights into ligand recognition and selectivity of the human hydroxycarboxylic acid receptor HCAR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-guided engineering of biased-agonism in the human niacin receptor via single amino acid substitution - PMC [pmc.ncbi.nlm.nih.gov]

Acipimox-d4: A Critical Tool for Precise Investigation of Lipid Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Acipimox, a nicotinic acid derivative, is a potent lipolysis inhibitor used in the management of dyslipidemia.[1][2] Its primary mechanism of action involves the inhibition of hormone-sensitive lipase (HSL) in adipose tissue, leading to a reduction in the release of free fatty acids (FFAs) into circulation.[1] This decrease in FFA flux to the liver subsequently reduces the synthesis of very-low-density lipoprotein (VLDL) and triglycerides, and consequently lowers low-density lipoprotein (LDL) levels while increasing high-density lipoprotein (HDL) cholesterol.[1][2] Given its targeted effect on lipid metabolism, Acipimox serves as an important pharmacological tool for studying the intricate pathways of lipid and lipoprotein regulation.

The study of Acipimox's effects in vivo and in vitro necessitates highly accurate and precise quantification of the drug in biological matrices. This is where Acipimox-d4, a deuterated analog of Acipimox, becomes an indispensable tool. While not used as a tracer for lipid metabolism itself, this compound is critical as an internal standard in mass spectrometry-based bioanalytical methods. The use of a stable isotope-labeled internal standard is the gold standard for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the reliability of pharmacokinetic and pharmacodynamic data. This technical guide will provide a comprehensive overview of the role of this compound in facilitating the study of lipid metabolism through the accurate quantification of Acipimox.

The Mechanism of Acipimox in Modulating Lipid Metabolism

Acipimox exerts its lipid-lowering effects through a well-defined signaling pathway. It is an agonist for the G-protein coupled receptor GPR109A (also known as the niacin receptor 1), which is highly expressed on the surface of adipocytes.[2] Binding of Acipimox to GPR109A initiates a signaling cascade that results in the inhibition of adenylyl cyclase, leading to decreased intracellular levels of cyclic AMP (cAMP). The reduction in cAMP levels leads to the deactivation of protein kinase A (PKA), which in turn reduces the phosphorylation and activation of hormone-sensitive lipase (HSL).[1] Inactivated HSL is unable to efficiently hydrolyze triglycerides stored in adipocytes into FFAs and glycerol. This anti-lipolytic effect is the cornerstone of Acipimox's therapeutic action.

The resulting decrease in circulating FFAs has profound downstream effects on hepatic lipid metabolism. With a reduced supply of FFAs, the liver's capacity for triglyceride and VLDL synthesis is diminished.[1] This leads to lower plasma triglyceride levels and a subsequent reduction in the production of LDL cholesterol. Furthermore, Acipimox has been observed to increase levels of HDL cholesterol, although the precise mechanism for this effect is not as well-elucidated as its impact on lipolysis.[1]

References

Acipimox's Core Mechanism of Action on Hormone-Sensitive Lipase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism of action of Acipimox, a nicotinic acid derivative, with a specific focus on its interaction with hormone-sensitive lipase (HSL). Acipimox is a potent anti-lipolytic agent that has been instrumental in both clinical settings for the management of dyslipidemia and as a research tool to understand the intricate pathways of lipid metabolism.

Core Signaling Pathway of Acipimox-Mediated HSL Inhibition

Acipimox exerts its primary effect on adipocytes, the main storage site for triglycerides. The drug initiates a signaling cascade that ultimately leads to the inhibition of HSL, a key enzyme responsible for the hydrolysis of triglycerides into free fatty acids (FFAs) and glycerol. This action effectively reduces the release of FFAs into circulation.[1][2][3]

The mechanism is initiated by the binding of Acipimox to the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2).[1][3] This receptor is coupled to an inhibitory G-protein (Gi). Upon activation by Acipimox, the Gi protein inhibits the activity of adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[4][5]

A reduction in cAMP levels directly impacts the activity of Protein Kinase A (PKA), a cAMP-dependent protein kinase.[4][5] With lower levels of cAMP, PKA remains in its inactive state. PKA is responsible for the phosphorylation and subsequent activation of HSL.[4][6] Specifically, Acipimox prevents the PKA-mediated phosphorylation of HSL at serine 660, which is a critical step for its enzymatic activity.[4]

The dephosphorylated HSL is not only less active but also fails to translocate from the cytosol to the lipid droplet, where its substrate, triglycerides, are stored.[5][6] This sequestration of HSL in the cytosol, coupled with its reduced enzymatic activity, culminates in a potent inhibition of lipolysis.[5]

// Inhibition pathway edge [color="#EA4335", arrowhead=tee]; Gi -> AC; Acipimox -> Lipolysis [style=invis]; // for layout subgraph { edge [style=invis]; Acipimox -> Gi; } } Acipimox signaling cascade leading to HSL inhibition.

Quantitative Data Summary

The following tables summarize the quantitative effects of Acipimox on various biological parameters as reported in the cited literature.

Table 1: Effects of Acipimox on Lipolysis and Related Molecules

| Parameter | Species/Model | Acipimox Concentration/Dose | Effect | Reference |

| Lipolytic Rate | Isolated Rat Adipocytes | 10 µmol/L | Reached near-basal value | [5] |

| Lipolytic Rate (Isoproterenol-stimulated) | Isolated Rat Adipocytes | 100 µmol/L | Significant decrease (p < 0.05) | [5] |

| Intracellular cAMP | Isolated Rat Adipocytes | Concentration-dependent | Diminished | [5] |

| PKA Activity Ratio | Isolated Rat Adipocytes | ≥ 0.5 µmol/L | Significant reduction (p < 0.05) | [5] |

| HSL associated with Lipid Fraction | Isolated Rat Adipocytes | 1 mmol/L | Significant loss (p < 0.05) | [5] |

| Total HSL Protein Levels | Murine Model (iWAT) | 7 days treatment | Decreased (0.4574 vs. 1.101, P < 0.01) | [4] |

| Phosphorylated HSL (Serine 660) | Murine Model (iWAT) | 7 days treatment | Decreased (0.5639 vs. 3.125, P < 0.001) | [4] |

| Total ATGL Protein Levels | Murine Model (iWAT) | 7 days treatment | Decreased (1.202 vs. 1.765, P < 0.05) | [4] |

Table 2: Effects of Acipimox on Circulating Metabolites and Hormones

| Parameter | Subject Population | Acipimox Dose | Effect | Reference |

| Circulating FFAs | Murine Model | 7 days treatment | Lower levels (P < 0.05) | [3][4][7] |

| Fasting Plasma FFAs | Obese Subjects | 250 mg overnight | Lowered by 60-70% | [8] |

| Fasting Plasma Insulin | Obese Subjects | 250 mg overnight | Lowered by ~50% | [8] |

| FFA Concentrations | Individuals with Metabolic Syndrome | 250 mg every 6 hours for 7 days | Reduced to near normal levels (P = 0.01) | [9] |

| Plasma Triglycerides | Patients with Type IV Hyperlipoproteinemia | 750 mg/day for 60 days | Reduced (434 +/- 60 vs 777 +/- 224 mg/dl, P < 0.01) | [10] |

| Basal Glycerol Release | Obese Subjects (Subcutaneous Adipose Tissue) | Oral treatment | Decreased | [11] |

| GLP-1 (AUC during OGTT) | Overweight Subjects | 250 mg | More than doubled (4,119 ± 607 vs. 1,973 ± 375 pmol/l x min, P = 0.004) | [1] |

Key Experimental Protocols

This section details the methodologies for key experiments cited in the literature to investigate the effects of Acipimox on HSL.

In Vitro Lipolysis Assay in Isolated Rat Adipocytes

Objective: To determine the direct effect of Acipimox on the lipolytic cascade in adipocytes.

Methodology:

-

Adipocyte Isolation: Epididymal adipocytes are isolated from Wistar rats.[5]

-

Lipolytic Stimulation: Lipolysis is stimulated using adenosine deaminase (to remove endogenous anti-lipolytic adenosine) and isoproterenol (a β-adrenergic agonist).[5]

-

Acipimox Treatment: Isolated adipocytes are incubated with varying concentrations of Acipimox (e.g., 0.5 µmol/L to 1 mmol/L).[5]

-

Measurement of Lipolysis: The rate of lipolysis is determined by measuring the release of glycerol into the incubation medium.[11]

-

cAMP and PKA Activity Measurement: Intracellular cAMP levels and PKA activity ratios are measured to assess the upstream signaling events.[5]

-

HSL Translocation Analysis: The association of HSL with the lipid droplet fraction is analyzed using Western blotting of subcellular fractions (cytosol vs. fat cake).[5]

In Vivo Murine Model of Thermal Injury

Objective: To investigate the effects of Acipimox on HSL and lipolysis in a physiological stress model.

Methodology:

-

Animal Model: A murine model of thermal injury is used to induce a hypermetabolic state with increased lipolysis.[4][7]

-

Acipimox Administration: Mice are treated with daily administrations of Acipimox.[4]

-

Tissue Collection: After a defined treatment period (e.g., 7 days), inguinal white adipose tissue (iWAT) is collected.[4]

-

Protein Expression Analysis: Western blotting is performed on iWAT lysates to quantify the protein levels of total HSL, phosphorylated HSL (at Serine 660), and adipose triglyceride lipase (ATGL).[4]

-

Metabolite Analysis: Blood samples are collected to measure the levels of circulating free fatty acids.[4][7]

Conclusion

Acipimox potently inhibits hormone-sensitive lipase through a well-defined signaling pathway initiated by its binding to the GPR109A receptor in adipocytes. This leads to a reduction in intracellular cAMP, decreased PKA activity, and consequently, reduced phosphorylation and activation of HSL. The quantitative data from both in vitro and in vivo studies consistently demonstrate the efficacy of Acipimox in reducing lipolysis and circulating free fatty acids. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the nuances of Acipimox's mechanism of action and to explore its therapeutic potential in various metabolic disorders.

References

- 1. Acipimox Acutely Increases GLP-1 Concentrations in Overweight Subjects and Hypopituitary Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Acipimox? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. INHIBITION OF LIPOLYSIS WITH ACIPIMOX ATTENUATES POSTBURN WHITE ADIPOSE TISSUE BROWNING AND HEPATIC FAT INFILTRATION - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of anti-lipolytic action of acipimox in isolated rat adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An Overview of Hormone-Sensitive Lipase (HSL) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of Lipolysis With Acipimox Attenuates Postburn White Adipose Tissue Browning and Hepatic Fat Infiltration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Overnight lowering of free fatty acids with Acipimox improves insulin resistance and glucose tolerance in obese diabetic and nondiabetic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Impact of Acipimox Therapy on Free Fatty Acid Efflux and Endothelial Function in the Metabolic Syndrome: A Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of acipimox on serum lipids, lipoproteins and lipolytic enzymes in hypertriglyceridemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of acipimox on the lipolysis rate in subcutaneous adipose tissue of obese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

Acipimox and its Role in Free Fatty Acid Suppression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acipimox, a nicotinic acid derivative, is a potent inhibitor of lipolysis in adipose tissue, leading to a significant reduction in circulating free fatty acids (FFA). This technical guide provides an in-depth analysis of the biochemical mechanisms, physiological effects, and experimental investigation of Acipimox's impact on FFA suppression. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and metabolic disease research. This document synthesizes data from various studies, presenting quantitative outcomes in structured tables, detailing experimental methodologies, and illustrating key pathways and workflows through diagrams.

Mechanism of Action

Acipimox primarily exerts its effect by inhibiting the enzyme hormone-sensitive lipase (HSL) within adipocytes.[1] This inhibition curtails the breakdown of triglycerides into glycerol and free fatty acids, thereby reducing the release of FFA into the bloodstream.[1] The molecular cascade is initiated by the binding of Acipimox to the G-protein coupled receptor GPR109A (also known as the niacin receptor 1), which is predominantly expressed on the surface of adipocytes.[2] This interaction leads to a decrease in intracellular cyclic AMP (cAMP) levels, which in turn reduces the activation of Protein Kinase A (PKA). PKA is responsible for phosphorylating and activating HSL; thus, its inhibition leads to decreased HSL activity and subsequent suppression of lipolysis.[3]

The reduction in circulating FFA has several downstream metabolic consequences. With a diminished flux of FFA to the liver, the synthesis of triglycerides is reduced.[1] This leads to a decrease in the production and secretion of very-low-density lipoprotein (VLDL) by the liver, consequently lowering plasma triglyceride and low-density lipoprotein (LDL) cholesterol levels.[1][2] Furthermore, Acipimox has been observed to increase high-density lipoprotein (HDL) cholesterol levels, although the precise mechanism for this effect is not fully elucidated.[1][2]

Quantitative Effects of Acipimox on Metabolic Parameters

Clinical and preclinical studies have consistently demonstrated the potent effects of Acipimox on lipid and glucose metabolism. The following tables summarize the quantitative data from key studies.

Table 1: Effects of Acipimox on Free Fatty Acids and Lipids

| Study Population | Acipimox Dosage | Duration | FFA Reduction | Triglyceride Reduction | Total Cholesterol Reduction | HDL Cholesterol Increase | Reference |

| Obese Nondiabetic, Impaired Glucose Tolerance, and Type 2 Diabetes Subjects | 250 mg (overnight, 3 doses) | 1 night | 60-70% | Not Reported | Not Reported | Not Reported | [4] |

| Type IV Hyperlipoproteinemia Patients | 750 mg/day | 60 days | Not Reported | 44.1% (from 777 to 434 mg/dl) | Significant | Not Significant | [5] |

| Severe Hypertriglyceridemia Patients | 750-1200 mg/day | 9 months | Not Reported | Inconsistent | Inconsistent | 33.3% | [5] |

| Hypertriglyceridemia and Combined Hyperlipidemia Patients | Not specified | 6 months | Not Reported | 54% | 23% | 12% | [6] |

| Obese Men and Women | 250 mg thrice-daily | 6 months | Not Reported | Significant | Significant (LDL) | Not Reported | [7][8] |

| Metabolic Syndrome Participants | 250 mg every 6 hours | 7 days | Significant (to near normal levels) | No Change | No Change | No Change | [9] |

| High-Fat Fed Mice | 50 mg/kg (intraperitoneal) | Acute | 47.7% (from 0.88 to 0.46 mmol/L) | Not Reported | Not Reported | Not Reported | [10] |

| Burn-Injured Mice | Not specified | 7 days | 68% (from 904.7 to 289.1 µmol/L) | Not Reported | Not Reported | Not Reported | [3] |

Table 2: Effects of Acipimox on Glucose Metabolism

| Study Population | Acipimox Dosage | Duration | Effect on Insulin Sensitivity | Effect on Glucose Tolerance | Reference |

| Obese Nondiabetic, Impaired Glucose Tolerance, and Type 2 Diabetes Subjects | 250 mg (overnight, 3 doses) | 1 night | Increased (twofold higher insulin-stimulated glucose uptake) | Improved (~30% lower glucose and insulin AUC during OGTT) | [4] |

| Obese, Nondiabetic, Insulin-Resistant Subjects | 250 mg thrice-daily | 6 months | No change in muscle insulin sensitivity | Not Reported | [8] |

| High-Fat Fed Mice | 50 mg/kg (intraperitoneal) | Acute | Improved | Improved (KG increased from 0.54 to 0.66 %/min) | [10] |

| Non-Diabetic Subjects with Family History of T2DM | Not specified | 48 hours | Improved (M/I increased by 29%) | Not Reported | [11] |

Experimental Protocols

The following sections detail the methodologies employed in key studies investigating the effects of Acipimox.

Human Clinical Trials

Objective: To assess the effect of Acipimox on FFA levels, insulin sensitivity, and glucose tolerance.

Study Design: Randomized, double-blind, placebo-controlled, crossover or parallel-group trials.

Participant Population: Healthy volunteers, individuals with metabolic syndrome, obesity, type 2 diabetes, or hyperlipidemia.

Intervention:

-

Acipimox Administration: Oral administration of Acipimox at doses typically ranging from 250 mg to 750 mg per day, administered in single or divided doses.[4][5][8][9]

-

Duration: Varied from a single overnight intervention to several months of treatment.[4][8]

Key Methodologies:

-

Euglycemic-Hyperinsulinemic Clamp: This technique is used to assess insulin sensitivity. A high physiological level of insulin is infused intravenously, and glucose is infused at a variable rate to maintain euglycemia. The glucose infusion rate is a measure of insulin-stimulated glucose uptake.[4]

-

Oral Glucose Tolerance Test (OGTT): After an overnight fast, participants ingest a standardized glucose solution (e.g., 75 g). Blood samples are collected at baseline and at regular intervals for 2-3 hours to measure glucose and insulin concentrations. The area under the curve (AUC) for glucose and insulin is calculated to assess glucose tolerance and insulin secretion.[4][12]

-

Blood Sampling and Analysis: Venous blood samples are collected at specified time points. Plasma or serum is separated and analyzed for FFA, glucose, insulin, C-peptide, triglycerides, total cholesterol, HDL cholesterol, and LDL cholesterol using standard enzymatic and immunoassay methods.[8][12]

Animal Studies

Objective: To investigate the mechanisms of Acipimox action and its effects in models of metabolic disease.

Study Design: Controlled experiments with appropriate vehicle-treated control groups.

Animal Models:

-

High-Fat Diet-Induced Obese Mice: To model diet-induced obesity and insulin resistance.[10]

-

Murine Model of Thermal Injury: To study the effects of Acipimox on burn-induced hypermetabolism and lipolysis.[3]

-

LDLR Null Mice: To investigate the impact of Acipimox on atherogenesis.[13]

Intervention:

-

Acipimox Administration: Typically administered via intraperitoneal injection or oral gavage. Dosages are determined based on body weight (e.g., 50 mg/kg).[10]

-

Vehicle Control: Administration of the solvent used to dissolve Acipimox (e.g., saline).

Key Methodologies:

-

Tissue Harvesting: Adipose tissue, liver, and muscle are collected for further analysis.

-

Western Blotting: To measure the protein expression and phosphorylation status of key signaling molecules such as HSL, PKA, UCP-1, and PGC-1α.[3]

-

Biochemical Assays: Plasma and tissue samples are analyzed for FFA, glycerol, triglycerides, and other metabolites.[3]

-

Histology: Tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to examine cellular morphology and lipid accumulation.

Logical Relationships of Acipimox's Effects

The primary action of Acipimox, the inhibition of lipolysis, triggers a cascade of interconnected metabolic changes. The following diagram illustrates the logical flow of these effects.

Conclusion

Acipimox is a well-characterized inhibitor of lipolysis with profound effects on FFA suppression and downstream metabolic pathways. Its ability to modulate lipid profiles and improve glucose homeostasis makes it a valuable tool for both clinical management of dyslipidemia and for research into the pathophysiology of metabolic diseases. The experimental protocols and quantitative data presented in this guide provide a solid foundation for designing and interpreting studies aimed at further elucidating the therapeutic potential of FFA-lowering strategies. The provided diagrams offer a clear visual representation of the complex biological processes involved.

References

- 1. What is the mechanism of Acipimox? [synapse.patsnap.com]

- 2. What is Acipimox used for? [synapse.patsnap.com]

- 3. INHIBITION OF LIPOLYSIS WITH ACIPIMOX ATTENUATES POSTBURN WHITE ADIPOSE TISSUE BROWNING AND HEPATIC FAT INFILTRATION - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Overnight lowering of free fatty acids with Acipimox improves insulin resistance and glucose tolerance in obese diabetic and nondiabetic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of acipimox on serum lipids, lipoproteins and lipolytic enzymes in hypertriglyceridemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Acipimox (Olbetam) as a secondary hypolipemic agent in combined hypertriglyceridemia and hyperlipidemia] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Metabolic Effects of Long-Term Reduction in Free Fatty Acids With Acipimox in Obesity: A Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Impact of Acipimox Therapy on Free Fatty Acid Efflux and Endothelial Function in the Metabolic Syndrome: A Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Reducing plasma free fatty acids by acipimox improves glucose tolerance in high-fat fed mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.physiology.org [journals.physiology.org]

- 12. academic.oup.com [academic.oup.com]

- 13. Acipimox, an Inhibitor of Lipolysis, Attenuates Atherogenesis in LDLR Null Mice Treated with HIV protease Inhibitor Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]

The role of nicotinic acid analogues in lipolysis inhibition

An In-depth Technical Guide on the Role of Nicotinic Acid Analogues in Lipolysis Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinic acid (niacin, vitamin B3) has been a cornerstone in the management of dyslipidemia for over five decades, valued for its robust effects on the lipid profile, including reducing triglycerides and low-density lipoprotein (LDL) cholesterol while increasing high-density lipoprotein (HDL) cholesterol.[1][2] The primary mechanism underpinning its therapeutic efficacy in lowering triglycerides is the potent inhibition of lipolysis in adipose tissue. This action reduces the flux of free fatty acids (FFAs) to the liver, thereby decreasing the substrate available for hepatic triglyceride and very-low-density lipoprotein (VLDL) synthesis.[3][4][5] However, the clinical utility of nicotinic acid is often limited by a troublesome flushing side effect. This has spurred the development of various nicotinic acid analogues, such as Acipimox, designed to retain the beneficial anti-lipolytic properties with an improved side-effect profile.[6]

This technical guide provides a comprehensive overview of the molecular mechanisms, experimental evaluation, and quantitative effects of nicotinic acid and its analogues on the inhibition of adipocyte lipolysis.

Core Mechanism: The GPR109A Signaling Pathway

The anti-lipolytic effects of nicotinic acid and its analogues are predominantly mediated through the activation of a specific G-protein coupled receptor (GPCR) known as GPR109A (also referred to as HM74A in humans or PUMA-G in mice).[1][2][7] This receptor is highly expressed on the surface of adipocytes.[1][2][7]

The binding of an agonist like nicotinic acid or acipimox to GPR109A initiates a well-defined intracellular signaling cascade:

-

G-Protein Activation : The agonist-bound GPR109A receptor activates an associated inhibitory G-protein (Gαi).[8]

-

Adenylyl Cyclase Inhibition : The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a significant reduction in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP).[7][8]

-

PKA Inactivation : The decrease in cAMP levels leads to reduced activation of cAMP-dependent Protein Kinase A (PKA).[8][9]

-

Reduced HSL Phosphorylation : PKA is responsible for the activating phosphorylation of Hormone-Sensitive Lipase (HSL) at key serine residues (e.g., Ser660).[8][10][11] Reduced PKA activity results in decreased phosphorylation of HSL, thereby lowering its enzymatic activity.[9][10] PKA also phosphorylates perilipin, a protein on the surface of lipid droplets that regulates lipase access.[8]

-

Lipolysis Inhibition : With HSL in a less active state, the hydrolysis of triglycerides stored within adipocyte lipid droplets is suppressed. This leads to a marked decrease in the release of FFAs and glycerol into the bloodstream.[3][8]

This cascade effectively counteracts the pro-lipolytic stimuli from catecholamines, which act via β-adrenergic receptors to increase cAMP levels.[8][12]

Quantitative Effects of Nicotinic Acid Analogues

The anti-lipolytic potency of nicotinic acid and its analogues has been quantified in various preclinical and clinical studies. Acipimox, a well-studied analogue, demonstrates potent, concentration-dependent inhibition of lipolysis.

| Compound | Experimental Model | Parameter Measured | Key Quantitative Finding | Reference |

| Acipimox | Isolated rat adipocytes | Lipolytic rate (stimulated by adenosine deaminase) | Concentration-dependent inhibition, reaching near-basal levels at 10 µmol/L. | [9] |

| Acipimox | Isolated rat adipocytes | PKA activity ratio | Significant reduction at and above 0.5 µmol/L. | [9] |

| Acipimox | Murine model of thermal injury | Plasma Free Fatty Acids (FFA) | Reduced post-burn FFA levels from 904.7 µmol/L to 289.1 µmol/L after 7 days of treatment. | [10] |

| Acipimox | Murine model of thermal injury | Plasma Glycerol | Showed a declining trend (59.69 mg/L vs. 38.32 mg/L) after 7 days of treatment. | [10] |

| Nicotinic Acid | Healthy human subjects | Nocturnal FFA levels | Inositol and xantinol esters of nicotinic acid provided significant reduction during the entire night. | [13] |

| Nicotinic Acid | Wild-type mice | Serum NEFAs | Acutely decreased non-esterified fatty acids (NEFAs) following administration. This effect was absent in GPR109A knockout mice. | [1] |

Experimental Protocols for Assessing Lipolysis Inhibition

Evaluating the efficacy of nicotinic acid analogues requires robust and reproducible experimental methods. Key protocols are detailed below.

Ex Vivo Adipose Tissue Lipolysis Assay

This assay provides a direct measurement of the anti-lipolytic effect of a compound on intact adipose tissue.

Methodology:

-

Tissue Collection and Preparation : Adipose tissue (e.g., epididymal or gonadal white adipose tissue from mice) is harvested and placed in a suitable buffer like Dulbecco's Modified Eagle's Medium (DMEM) or Krebs Ringer Bicarbonate Hepes (KRBH).[12][14] The tissue is then finely minced into small, uniform explants (5-8 mg).[12][15]

-

Incubation : Tissue explants are placed in a multi-well plate containing buffer with 2-5% fatty-acid-free Bovine Serum Albumin (BSA), which acts as an acceptor for released FFAs.[12][14]

-

Treatment : Explants are pre-incubated with the test compound (e.g., Acipimox) or vehicle control. Subsequently, lipolysis is stimulated using a β-adrenergic agonist like isoproterenol or CL-316,243.[12][15]

-

Serial Sampling : Aliquots of the incubation medium are collected at multiple time points (e.g., 0, 1, 2, 3 hours) to determine the rate of lipolysis and ensure the measurement is within the linear phase.[12][15]

-

Quantification of Lipolytic Products : The collected media samples are analyzed for glycerol and FFA concentrations using commercially available colorimetric or fluorometric assay kits.[12][15][16][17] The rate of release is calculated and normalized to tissue weight.

Western Blot Analysis of HSL Phosphorylation

This technique assesses the activation state of HSL, providing mechanistic insight into how a compound inhibits lipolysis.

Methodology:

-

Sample Preparation : Adipocytes or adipose tissue are treated as described in the lipolysis assay. After treatment, the cells/tissue are immediately lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification : The total protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer : Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting : The membrane is incubated with a primary antibody specific to a phosphorylated residue on HSL (e.g., anti-phospho-HSL Ser660) or an antibody that recognizes total HSL protein.[9][10][11][18]

-

Detection : A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is used, and the signal is detected via chemiluminescence. The band intensity is quantified using densitometry.

-

Analysis : The ratio of phosphorylated HSL to total HSL is calculated to determine the relative activation state of the enzyme.[19]

Intracellular cAMP and PKA Activity Assays

To confirm that the anti-lipolytic effect originates from the GPR109A pathway, intracellular cAMP levels and PKA activity can be measured.

-

cAMP Measurement : Treated adipocytes are lysed, and cAMP levels are quantified using a competitive enzyme-linked immunosorbent assay (ELISA) or other sensitive immunoassay kits. A decrease in cAMP following treatment with a nicotinic acid analogue confirms engagement of the Gαi-coupled receptor.[7][9]

-

PKA Activity Assay : The activity of PKA in cell lysates can be measured by assessing the transfer of radiolabeled phosphate from [γ-³²P]ATP to a specific PKA substrate peptide.[20] A reduction in substrate phosphorylation indicates decreased PKA activity.[9]

Logical Framework of Lipolysis Inhibition

The sequence of events from receptor binding to the ultimate physiological outcome can be visualized as a logical cascade. The activation of GPR109A is the initiating event that triggers a series of dependent molecular changes, culminating in a systemic reduction of circulating fatty acids.

Conclusion

Nicotinic acid and its analogues, such as Acipimox, are potent inhibitors of adipocyte lipolysis. Their mechanism of action is well-characterized and centers on the activation of the GPR109A receptor, which triggers a Gαi-mediated signaling cascade to reduce intracellular cAMP, decrease PKA activity, and inhibit HSL-mediated triglyceride breakdown.[4][8][9] This anti-lipolytic action effectively reduces the availability of FFAs for hepatic lipoprotein synthesis, contributing significantly to the therapeutic management of dyslipidemia.[3][4] The experimental protocols detailed herein provide a robust framework for the continued investigation and development of novel GPR109A agonists with improved therapeutic profiles for treating metabolic diseases.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. Future of GPR109A agonists in the treatment of dyslipidaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Acipimox? [synapse.patsnap.com]

- 4. What is Acipimox used for? [synapse.patsnap.com]

- 5. droracle.ai [droracle.ai]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Effects of Nicotinic Acid on Gene Expression: Potential Mechanisms and Implications for Wanted and Unwanted Effects of the Lipid-Lowering Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nicotinic Acid: Pharmacological Effects and Mechanisms of Action | Annual Reviews [annualreviews.org]

- 9. Mechanism of anti-lipolytic action of acipimox in isolated rat adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. INHIBITION OF LIPOLYSIS WITH ACIPIMOX ATTENUATES POSTBURN WHITE ADIPOSE TISSUE BROWNING AND HEPATIC FAT INFILTRATION - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Measuring the Rate of Lipolysis in Ex Vivo Murine Adipose Tissue and Primary Preadipocytes Differentiated In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nocturnal inhibition of lipolysis in man by nicotinic acid and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]